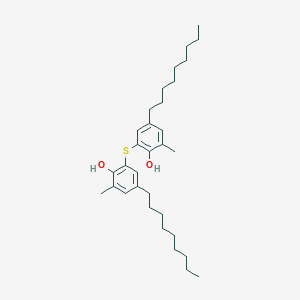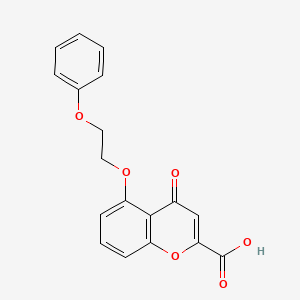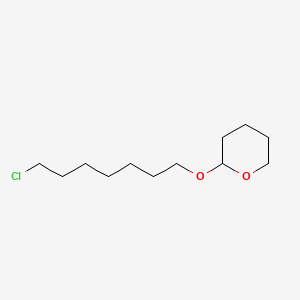
2-((7-Chloroheptyl)oxy)tetrahydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((7-Chloroheptyl)oxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C12H23ClO2. It consists of a six-membered ring with five carbon atoms and one oxygen atom, and a chlorinated heptyl group attached to the oxygen atom . This compound is known for its amphiphilic properties, meaning it has both hydrophilic and hydrophobic parts, making it useful as a surfactant and lubricant .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-Chloroheptyl)oxy)tetrahydro-2H-pyran typically involves the reaction of 3,4-dihydro-2H-pyran with 7-chloro-1-heptanol. The reaction is carried out under acidic conditions, often using p-toluenesulfonic acid as a catalyst in dichloromethane at ambient temperature . The reaction proceeds through the formation of a tetrahydropyranyl ether intermediate, which is then chlorinated to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified through distillation or recrystallization techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-((7-Chloroheptyl)oxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of alkanes or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of amines, thiols, or other substituted derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes or alcohols.
Applications De Recherche Scientifique
2-((7-Chloroheptyl)oxy)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis reactions.
Biology: Its amphiphilic nature makes it useful in the study of membrane proteins and lipid interactions.
Industry: Used as a surfactant and lubricant in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-((7-Chloroheptyl)oxy)tetrahydro-2H-pyran involves its interaction with lipid membranes due to its amphiphilic nature. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A simpler analog without the chlorinated heptyl group.
2-(6-Chlorohexyloxy)tetrahydro-2H-pyran: Similar structure but with a six-carbon chain.
2-(Chloromethyl)tetrahydro-2H-pyran: Contains a chloromethyl group instead of a chlorinated heptyl group.
Uniqueness
2-((7-Chloroheptyl)oxy)tetrahydro-2H-pyran is unique due to its specific structure, which combines a tetrahydropyran ring with a chlorinated heptyl chain. This combination imparts unique amphiphilic properties, making it particularly useful as a surfactant and in drug delivery applications .
Propriétés
Numéro CAS |
55944-71-3 |
|---|---|
Formule moléculaire |
C12H23ClO2 |
Poids moléculaire |
234.76 g/mol |
Nom IUPAC |
2-(7-chloroheptoxy)oxane |
InChI |
InChI=1S/C12H23ClO2/c13-9-5-2-1-3-6-10-14-12-8-4-7-11-15-12/h12H,1-11H2 |
Clé InChI |
CBGSMMHEWYXIKA-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCCCCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


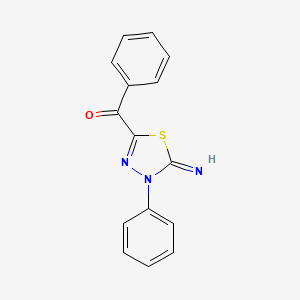
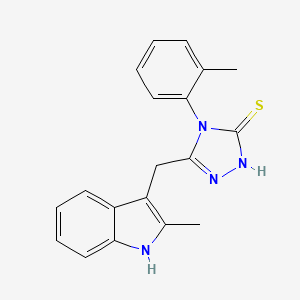
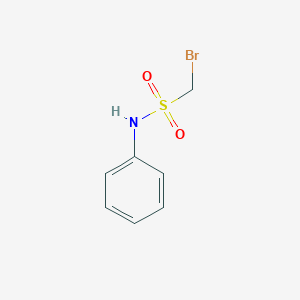

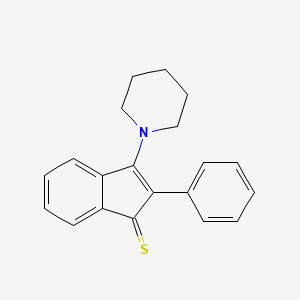
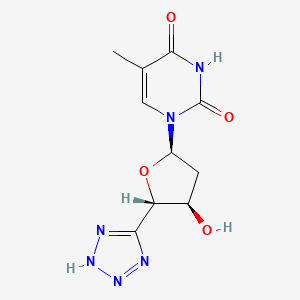
![Dodecyl(methyl)[(4-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14636328.png)
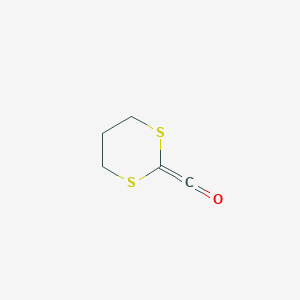
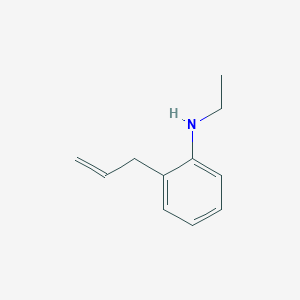
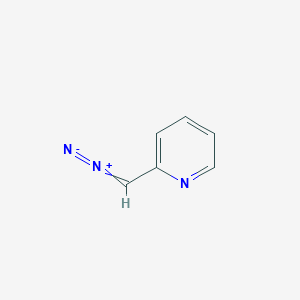
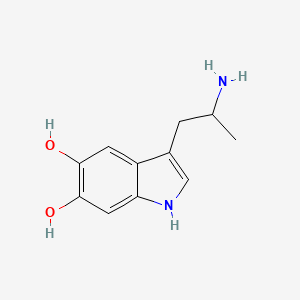
![Benzene, 1,1'-[(cyclohexylmethylene)bis(thio)]bis-](/img/structure/B14636357.png)
